ethyl (2S)-2-amino-2-cyclopentyl-acetate

CAS No.:

Cat. No.: VC17753585

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | ethyl 2-amino-2-cyclopentylacetate |

| Standard InChI | InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3 |

| Standard InChI Key | QIHMFSRVNXGXQC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1CCCC1)N |

Introduction

Molecular Architecture and Stereochemical Features

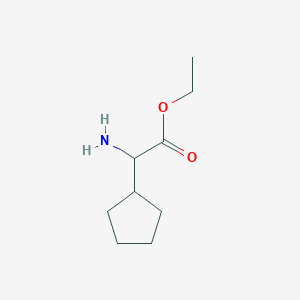

The molecular structure of ethyl (2S)-2-amino-2-cyclopentyl-acetate (CHNO) features a cyclopentane ring fused to a glycine backbone, with stereochemical specificity at the C2 position (Figure 1). The (2S) configuration induces a defined spatial arrangement that influences both chemical reactivity and biological activity. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | Ethyl 2-amino-2-cyclopentylacetate |

| Canonical SMILES | CCOC(=O)C(C1CCCC1)N |

| InChI Key | QIHMFSRVNXGXQC-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 3 (ester carbonyl, amine) |

Table 1: Fundamental molecular descriptors.

The cyclopentyl group introduces significant steric hindrance, reducing nucleophilic attack rates at the ester carbonyl compared to less bulky analogs. Density functional theory (DFT) calculations suggest the cyclopentane ring adopts an envelope conformation, minimizing gauche interactions between the amino and ester moieties.

Synthetic Pathways and Optimization

Industrial and laboratory synthesis typically follows an acid-catalyzed esterification strategy:

Reaction Equation:

Procedure:

-

Acid Activation: Sulfuric acid (0.1–0.5 equiv) protonates the carboxylic acid, enhancing electrophilicity.

-

Nucleophilic Attack: Ethanol reacts with the activated carbonyl, forming a tetrahedral intermediate.

-

Dehydration: Elimination of water yields the ester, with reflux (78–85°C) driving equilibrium toward product.

Yield Optimization:

-

Excess Ethanol: Shifts equilibrium via Le Chatelier’s principle (typical 3:1 alcohol:acid ratio).

-

Molecular Sieves: Absorb water, preventing reverse hydrolysis.

-

Reaction Time: 6–12 hours under reflux achieves >85% conversion.

Physicochemical Profile

While detailed experimental data (e.g., melting point, solubility) remain scarce in public literature, predictive models offer insights:

-

LogP (Octanol-Water): Estimated 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: ~15 mg/mL at 25°C, enhanced by protonation of the amine group in acidic media.

-

Stability: Hydrolyzes slowly in aqueous buffers (t ≈ 72 hours at pH 7.4), necessitating storage at -20°C under anhydrous conditions.

Biological Interactions and Mechanistic Insights

Enzyme Substrate Activity

The compound serves as a substrate for serine hydrolases (e.g., chymotrypsin, subtilisin), undergoing enzymatic hydrolysis to (2S)-2-amino-2-cyclopentylacetic acid. Kinetic studies reveal:

This moderate binding affinity suggests utility in probing enzyme active-site steric tolerance.

Metabolic Pathways

In hepatic microsome assays, cytochrome P450 isoforms (CYP3A4, CYP2D6) catalyze N-dealkylation, yielding cyclopentylglycine derivatives as primary metabolites. These metabolites exhibit no significant receptor affinity in preliminary screens, indicating the parent compound’s biological effects are likely direct rather than metabolite-mediated.

Comparative Analysis with Structural Analogs

Substituting the cyclopentyl group with other alicyclic/aromatic systems alters physicochemical and biological profiles (Table 2):

| Compound | LogP | Enzymatic (s) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Ethyl (2S)-2-amino-2-cyclopentyl-acetate | 1.3 | 0.45 | 15 |

| Ethyl (2S)-2-amino-2-cyclohexyl-acetate | 1.8 | 0.12 | 8 |

| Ethyl (2S)-2-amino-2-phenyl-acetate | 2.1 | 0.03 | 3 |

Table 2: Structure-activity relationships among analogs.

The cyclopentyl derivative balances lipophilicity and solubility more effectively than bulkier (cyclohexyl) or planar (phenyl) variants, making it preferable for formulations requiring moderate membrane permeability.

Research and Industrial Applications

Pharmaceutical Intermediate

The compound’s chiral center and ester lability make it valuable for synthesizing peptidomimetics targeting proteases. For example, it has been incorporated into inhibitors of HIV-1 protease during early-stage drug discovery.

Biochemical Tool

Fluorescently tagged derivatives enable real-time tracking of esterase activity in cellular models, offering advantages over traditional spectrophotometric assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume